Pazopanib Hydrochloride is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.
See also: Pazopanib (has active moiety).
Pazopanib hydrochloride
CAS No.: 635702-64-6
Cat. No.: VC20740561
Molecular Formula: C21H24ClN7O2S
Molecular Weight: 474.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 635702-64-6 |
---|---|
Molecular Formula | C21H24ClN7O2S |
Molecular Weight | 474.0 g/mol |
IUPAC Name | 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H |
Standard InChI Key | MQHIQUBXFFAOMK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl |
Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl |
Chemical Properties and Structure
Pazopanib hydrochloride is a synthetic compound with specific chemical and physical characteristics that influence its pharmacological behavior. Understanding these properties provides insight into its mechanism of action and clinical applications.
Molecular Characteristics
Pazopanib hydrochloride has the molecular formula C21H23N7O2S- HCl with a molecular weight of 473.99 g/mol . Its Chemical Abstracts Service (CAS) number is 635702-64-6 . According to the Biopharmaceutics Classification System (BCS), pazopanib hydrochloride is classified as a Class II compound, characterized by high permeability and low solubility . This classification has important implications for its absorption and bioavailability within the body.
The IUPAC name for pazopanib hydrochloride is 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide hydrochloride . The compound is also known by various synonyms including Pazopanib HCl and GW-786034B/GW786034B .
Physical Properties
Pazopanib hydrochloride appears as a white to slightly yellow solid . It demonstrates distinct solubility characteristics, being very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media . This pH-dependent solubility profile significantly influences its absorption in the gastrointestinal tract.
The compound has two basic ionization constants (pKa) of 6.4 and 2.1, and one weakly acidic pKa of 10.2 . Its partition coefficient between octanol and water is 4470 (cLogP = 3.65), indicating high lipophilicity . When prepared as a 0.04% w/v solution in water, pazopanib hydrochloride has a pH of approximately 2.2 .
Table 1: Key Physical and Chemical Properties of Pazopanib Hydrochloride
Property | Value |
---|---|
Molecular Formula | C21H23N7O2S- HCl |
Molecular Weight | 473.99 g/mol |
CAS Number | 635702-64-6 |
BCS Classification | Class II (High Permeability, Low Solubility) |
Physical Appearance | White to slightly yellow solid |
Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 |
pKa Values | 6.4 and 2.1 (basic), 10.2 (weakly acidic) |
Partition Coefficient | 4470 (cLogP = 3.65) |
Rotatable Bond Count | 5 |
Refractivity | 132.18 m³·mol⁻¹ |
Polarizability | 46.92 ų |
Number of Rings | 4 |
Mechanism of Action
Pazopanib hydrochloride exerts its therapeutic effects through specific molecular pathways, primarily targeting angiogenesis and cellular proliferation mechanisms that are crucial for tumor development.
Molecular Targets
Pazopanib is an orally administered, potent multi-target tyrosine kinase inhibitor that affects several critical signaling pathways . It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3, platelet-derived growth factor receptors (PDGFR)-α and –β, and stem cell factor receptor (c-Kit) . The IC50 values (the concentration required for 50% inhibition) for these targets are 10, 30, 47, 71, 84, and 74 nM, respectively, demonstrating its high potency .
Cellular and Tissue Effects
At the cellular level, pazopanib inhibits ligand-induced auto-phosphorylation of VEGFR-2, c-Kit, and PDGFR-α receptors . This inhibition disrupts downstream signaling pathways that are essential for endothelial cell proliferation and survival. In vivo studies have shown that pazopanib inhibits VEGF-induced VEGFR-2 phosphorylation in mouse lungs and angiogenesis in various mouse models .
The compound's ability to impair angiogenesis by specifically abrogating VEGFR-2 function is considered its primary mechanism of action . Importantly, the pazopanib concentration that results in maximal inhibition of VEGFR-2 phosphorylation in vivo aligns with the steady-state concentration required to inhibit growth of tumor xenografts . This correlation strongly suggests that pazopanib's antitumor effects are indeed mediated through VEGFR-2 inhibition.
Pharmacokinetics
The pharmacokinetic profile of pazopanib hydrochloride has been extensively studied to understand its absorption, distribution, metabolism, and elimination in the body. These parameters are critical for determining appropriate dosing regimens and predicting drug interactions.
Absorption and Bioavailability
Pazopanib is absorbed orally with an absolute bioavailability ranging from 13.5% to 38.9% . Following oral administration, the median time to achieve peak plasma concentrations is 2.0 to 4.0 hours . This relatively low and variable bioavailability is consistent with its BCS Class II classification (high permeability, low solubility).
Distribution and Metabolism
Daily dosing of pazopanib results in a 1.23- to 4-fold increase in area under the curve (AUC) . Interestingly, there is no consistent increase in AUC and maximum concentration (Cmax) when the pazopanib dose exceeds 800 mg . This suggests a potential saturation of absorption at higher doses, which has important implications for dosing strategies.
The pharmacokinetics of pazopanib has been evaluated in 408 patients, although detailed parameters such as absolute bioavailability and clearance were obtained from only three patients . This highlights some limitations in the comprehensive understanding of its pharmacokinetic profile.
Clinical Pharmacokinetic Data
Parameter | Value |
---|---|
Absolute Oral Bioavailability | 13.5 - 38.9% |
Time to Peak Concentration | 2.0 - 4.0 hours |
AUC Increase with Daily Dosing | 1.23- to 4-fold |
Dose Ceiling Effect | No consistent increase in AUC and Cmax above 800 mg |
Clinical Applications
Pazopanib hydrochloride has been approved for specific oncological indications and is being investigated for additional applications. Its efficacy has been demonstrated in various tumor types, establishing its role in contemporary cancer treatment.
FDA-Approved Indications
Pazopanib received approval from the U.S. Food and Drug Administration for the treatment of patients with renal cell carcinoma (RCC) . This approval was based on clinical trials demonstrating longer progression-free survival times compared to placebo in a randomized, controlled setting . The typical approved dose is 800 mg administered orally once daily, with dose reductions permitted based on individual patient tolerance .
Off-Label and Investigational Uses
Beyond its approved indication, pazopanib has shown clinical activity in several other tumor types. Phase II studies have demonstrated antitumor effects in soft tissue sarcoma (STS), ovarian cancer, and non-small cell lung cancer . The compound is currently under clinical investigation for additional indications, reflecting its potential broader utility in oncology.
Clinical Trials and Efficacy
The clinical development of pazopanib hydrochloride has involved multiple trials across different cancer types. These studies have provided valuable data on its efficacy, safety profile, and optimal dosing strategies.
Phase I Trials
Initial Phase I trials of pazopanib established a generally well-tolerated dose at which most patients achieved plasma concentrations above the threshold required for maximal in vivo inhibition of VEGFR-2 phosphorylation, as determined in preclinical models . This correlation between pharmacokinetic and pharmacodynamic parameters helped establish the therapeutic dosage and provided early evidence of the compound's mechanism of action.
Pivotal Studies in Renal Cell Carcinoma
The FDA approval for pazopanib in RCC was based on placebo-controlled, randomized trials that demonstrated improved progression-free survival . These studies established pazopanib as an effective treatment option for patients with this challenging malignancy.
Studies in Soft Tissue Sarcoma
The efficacy of pazopanib in soft tissue sarcoma has been evaluated in both Phase II and Phase III clinical trials. The pivotal Phase III study, identified as VEG110727, along with the supportive Phase II open-label study VEG20002, provided evidence of pazopanib's activity in this indication .
In the Phase II study (VEG20002), 142 patients with relapsed or refractory soft tissue sarcoma received pazopanib 800 mg once daily until disease progression, unacceptable toxicity, or refusal . The study included patients with various STS subtypes, including leiomyosarcoma, synovial sarcoma, and other eligible types who had either relapsed following standard therapies or for whom no standard therapy existed .
Table 3: Overview of Key Clinical Trials with Pazopanib Hydrochloride
Study Identifier | Phase | Patient Population | Dosage | Primary Endpoint |
---|---|---|---|---|
VEG110727 | III | Advanced STS | 800 mg daily | Progression-free survival |
VEG20002 | II | Relapsed/refractory STS | 800 mg daily | Antitumor activity |
VEG102616 | II | Renal cell carcinoma | 800 mg daily | Response rate and safety |
Current Research and Future Directions
Ongoing research with pazopanib hydrochloride continues to explore its potential in various clinical settings. New applications and refinements in treatment strategies are emerging from continued investigation.
Repurposing for Non-Oncological Conditions
An important development in pazopanib research is its potential application in Hereditary Hemorrhagic Telangiectasia (HHT) . Currently, there are no FDA-approved drugs specifically for HHT, although some patients receive off-label therapies like Avastin to manage HHT-related bleeding .
The Pazopanib clinical trial for HHT represents a significant milestone, as it is one of the few instances where a patient advocacy organization (Cure HHT) is directly sponsoring a Phase II/III clinical trial of an investigational new drug product they own . The rationale for conducting this trial is to establish both the safety and efficacy of pazopanib in HHT patients and to facilitate insurance coverage and broader access to the therapy .
Dosing Optimization and Personalized Medicine
Research continues to refine optimal dosing strategies for pazopanib. The observation that there is no consistent increase in drug exposure (AUC and Cmax) at doses exceeding 800 mg suggests a potential ceiling effect . This finding has implications for individualizing treatment approaches based on patient-specific factors and tumor characteristics.
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